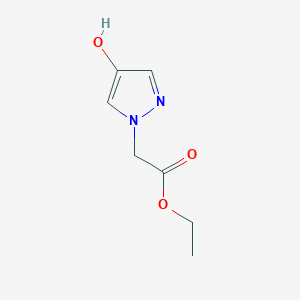

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

CAS No.: 1881322-09-3

Cat. No.: VC3029888

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1881322-09-3 |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 2-(4-hydroxypyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 |

| Standard InChI Key | WTMDRTKFTFGVPR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=C(C=N1)O |

| Canonical SMILES | CCOC(=O)CN1C=C(C=N1)O |

Introduction

Chemical Structure and Properties

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is characterized by a pyrazole ring substituted with a hydroxyl group at position 4 and an ethyl acetate moiety linked to the nitrogen at position 1. The compound has the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . Its structure can be represented using various notations, including IUPAC nomenclature as ethyl 2-(4-hydroxypyrazol-1-yl)acetate .

The chemical identity of this compound can be precisely defined through several standardized descriptors:

| Property | Value |

|---|---|

| CAS Number | 1881322-09-3 |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 2-(4-hydroxypyrazol-1-yl)acetate |

| InChI | InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 |

| SMILES | CCOC(=O)CN1C=C(C=N1)O |

The compound contains three functional groups: a pyrazole ring (heterocyclic aromatic system), a hydroxyl group, and an ethyl ester moiety. These functional groups contribute to its chemical behavior and potential biological activities. The hydroxyl group at the 4-position of the pyrazole ring can participate in hydrogen bonding, which may influence the compound's interactions with biological targets. The ethyl ester group provides lipophilicity while remaining susceptible to enzymatic hydrolysis in biological systems .

Synthesis Methods

General Approaches to Pyrazole Synthesis

The synthesis of pyrazole derivatives, including ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, typically involves several established methods. The most common approaches include:

-

Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds

-

1,3-Dipolar cycloaddition reactions

-

Reactions involving acetylenic ketones

For N-substituted pyrazoles like ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, alkylation of the pyrazole nitrogen is a common synthetic strategy . The synthesis of 4-hydroxypyrazole derivatives often begins with suitable precursors that can introduce the hydroxyl group at the desired position.

Specific Synthesis of 4-Hydroxypyrazole Derivatives

The synthesis of 4-hydroxypyrazole derivatives generally involves the reaction of hydrazine derivatives with appropriate dicarbonyl compounds. For ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate specifically, the process typically involves:

-

Formation of the 4-hydroxypyrazole core

-

N-alkylation with ethyl bromoacetate

Gosselin and colleagues have documented that the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents like DMF, NMP, or DMAc yields better results than traditional polar protic solvents such as ethanol . The addition of HCl solution to the reaction medium accelerates the dehydration steps, thereby improving yields.

Green Synthesis Approaches

Recent developments in synthetic methodology have focused on greener approaches to pyrazole derivatives. One notable method involves one-pot, solvent-free reactions that reduce the environmental impact while maintaining good yields . These approaches align with the principles of green chemistry and represent significant advances in the sustainable synthesis of heterocyclic compounds.

For similar hydroxypyrazole derivatives, researchers have reported the use of one-pot reactions that avoid the use of harsh reagents and minimize waste generation. These reactions often employ simple water washing followed by recrystallization for purification, further reducing the environmental footprint of the synthesis process .

Structural Characterization

The structural confirmation of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate typically involves spectroscopic techniques including:

-

Infrared (IR) spectroscopy

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass spectrometry

In the IR spectrum, characteristic bands would be expected for the hydroxyl group (3300-3500 cm⁻¹), carbonyl stretching of the ester (1700-1750 cm⁻¹), and the aromatic pyrazole ring vibrations (1400-1600 cm⁻¹).

The ¹H NMR spectrum would show signals for:

-

Ethyl group (triplet at ~1.2-1.3 ppm for CH₃ and quartet at ~4.1-4.2 ppm for CH₂)

-

N-CH₂ protons (singlet at ~4.7-4.8 ppm)

-

Pyrazole ring protons (singlets at ~7.0-7.5 ppm)

-

Hydroxyl proton (broad singlet at ~9-10 ppm, exchangeable with D₂O)

Biological Activities of Pyrazole Derivatives

General Pharmacological Profile

Pyrazole derivatives represent a class of compounds with extensive pharmacological activities. Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, as a member of this class, may potentially exhibit several biological activities that are characteristic of pyrazole compounds .

Pyrazole derivatives in general have demonstrated a wide range of biological activities including:

| Biological Activity | Potential Mechanism |

|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes |

| Analgesic | Modulation of pain signaling pathways |

| Antimicrobial | Interference with microbial cell processes |

| Anticancer | Modulation of cell signaling pathways involved in proliferation |

| Antidepressant | Interaction with neurotransmitter systems |

| Antihyperglycemic | Regulation of glucose metabolism |

Structure-Activity Relationships

The biological activity of pyrazole derivatives is strongly influenced by the nature and position of substituents on the pyrazole ring. In the case of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, the presence of the hydroxyl group at position 4 and the ethyl acetate moiety at position 1 would be expected to confer specific biological properties.

Studies on related compounds have shown that:

-

The presence of a hydroxyl group on the pyrazole ring often enhances anti-inflammatory activity

-

N-substitution with acetic acid derivatives can improve bioavailability and binding to specific targets

-

The ester functionality can serve as a prodrug approach, with the compound being hydrolyzed to the corresponding acid in vivo

Research on structurally similar compounds such as ethyl 2-(1H-pyrazol-1-yl)acetate and ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate provides insights into how structural modifications affect biological activity .

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate. A comparison with these analogues provides insights into the unique features and potential properties of the compound:

Physicochemical Property Comparison

The physicochemical properties of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate can be compared with those of its structural analogues to understand its unique characteristics:

| Property | Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate | Ethyl 2-(1H-pyrazol-1-yl)acetate | Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate |

|---|---|---|---|

| Molecular Weight | 170.17 g/mol | 154.17 g/mol | 170.17 g/mol |

| cLogP (estimated) | Lower due to hydroxyl group | Higher due to absence of hydroxyl | Similar but with different distribution |

| Hydrogen Bond Donors | 1 (hydroxyl) | 0 | 1 (hydroxyl) |

| Hydrogen Bond Acceptors | 4 (N, N, C=O, OH) | 3 (N, N, C=O) | 4 (N, N, C=O, OH) |

| Rotatable Bonds | 4 | 4 | 3 |

Research Applications and Future Directions

Current Research Interests

Current research involving pyrazole derivatives like ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate focuses on several areas:

-

Medicinal Chemistry: Development of new therapeutic agents, particularly in the areas of inflammation, cancer, and microbial infections .

-

Chemical Biology: Exploration of pyrazole-based compounds as tools for understanding biological systems and pathways.

-

Materials Science: Investigation of pyrazole derivatives for applications in material science, including as ligands in coordination chemistry.

Future Research Directions

Future research on ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate may explore:

-

Structure-Activity Relationship Studies: Systematic modification of the structure to optimize biological activity and selectivity.

-

Target Identification: Identification of specific biological targets and elucidation of binding modes.

-

Drug Delivery Systems: Development of formulations to enhance the delivery and efficacy of the compound.

-

Combination Therapies: Exploration of synergistic effects with established therapeutic agents.

-

Green Chemistry Applications: Further refinement of synthetic methods to enhance sustainability and reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume